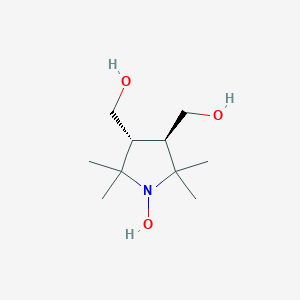

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl: is a stable nitroxide radical compound. Nitroxides are known for their applications in various fields due to their unique chemical properties, including their ability to act as antioxidants and their use in electron paramagnetic resonance (EPR) spectroscopy.

Mechanism of Action

Target of Action

The primary target of this compound is Purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for the synthesis of DNA and RNA .

Mode of Action

It is known to interact with its target, purine nucleoside phosphorylase . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially affecting the purine salvage pathway .

Biochemical Pathways

The compound is likely to affect the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize DNA and RNA. Any alteration in this pathway can have significant downstream effects, potentially impacting cellular functions and processes .

Result of Action

Given its interaction with Purine nucleoside phosphorylase, it may influence the synthesis of DNA and RNA, potentially affecting cell growth and division .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2,2,5,5-tetramethylpyrrolidine.

Oxidation: The precursor undergoes oxidation to form the corresponding nitroxide radical. This step often involves the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Functionalization: The nitroxide radical is then functionalized to introduce the hydroxymethyl groups at the 3 and 4 positions. This can be achieved through reactions with formaldehyde or other suitable reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale oxidation and functionalization reactions would be carried out in specialized reactors with appropriate controls for temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: As a nitroxide radical, trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl can undergo oxidation reactions. It can be oxidized to the corresponding oxoammonium cation.

Reduction: The compound can be reduced back to the hydroxylamine form using reducing agents like ascorbic acid or sodium borohydride.

Substitution: The hydroxymethyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

Reducing Agents: Ascorbic acid, sodium borohydride.

Substitution Reagents: Formaldehyde, other aldehydes or ketones.

Major Products Formed:

Oxoammonium Cation: Formed through oxidation.

Hydroxylamine: Formed through reduction.

Functionalized Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

Spin Labeling: Used in EPR spectroscopy for studying molecular dynamics and structures.

Catalysis: Acts as a catalyst in various organic reactions due to its stable radical nature.

Biology:

Antioxidant: Protects biological systems from oxidative damage by scavenging free radicals.

Spin Trapping: Used to detect and identify transient free radicals in biological systems.

Medicine:

Radioprotection: Provides protection against radiation-induced damage in cells and tissues.

Therapeutic Agents: Potential use in treating diseases associated with oxidative stress.

Industry:

Polymer Stabilization: Used as a stabilizer in the production of polymers to prevent degradation.

Battery Technology: Investigated for use in redox flow batteries due to its stable redox properties.

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO): Another stable nitroxide radical widely used in organic synthesis and as an antioxidant.

4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar applications.

Uniqueness:

Functional Groups: The presence of hydroxymethyl groups at the 3 and 4 positions provides additional sites for functionalization, making it more versatile for various applications.

Stability: The compound’s stability as a nitroxide radical makes it suitable for long-term use in different environments.

Biological Activity

Trans-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl (commonly referred to as a nitroxide radical) is a compound of significant interest in biological and medicinal chemistry. This compound is part of a broader class of nitroxides known for their unique properties and applications in various biological systems. This article explores the biological activities associated with this compound, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

- CAS Number : 100.002.945

Biological Activity Overview

Nitroxides are known for their ability to act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. The specific compound this compound exhibits several key biological activities:

-

Antioxidant Activity :

- Nitroxides can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Studies have shown that this compound can reduce lipid peroxidation in cellular membranes, which is crucial for maintaining cell integrity.

-

Neuroprotective Effects :

- Research indicates that this compound may exert neuroprotective effects in models of neurodegenerative diseases.

- In vivo studies demonstrate that the compound can mitigate neuronal damage induced by oxidative stress in animal models.

-

Anti-inflammatory Properties :

- The compound has been observed to downregulate pro-inflammatory cytokines in various cell types.

- Its application in photodynamic therapy has shown promise in reducing inflammation associated with tissue damage.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The nitroxide moiety allows the compound to interact with free radicals effectively.

- Modulation of Signaling Pathways : It influences cellular signaling pathways related to oxidative stress and inflammation.

- Cell Membrane Stabilization : By reducing lipid peroxidation, the compound helps maintain the structural integrity of cell membranes.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

- Antioxidant Studies :

- Neuroprotective Mechanisms :

- Inflammation Modulation :

Properties

CAS No. |

229621-07-2 |

|---|---|

Molecular Formula |

C10H20NO3 |

Molecular Weight |

202.27 g/mol |

IUPAC Name |

[(3R,4R)-1-hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C10H20NO3/c1-9(2)7(5-12)8(6-13)10(3,4)11(9)14/h7-8,12-13H,5-6H2,1-4H3/t7-,8-/m1/s1 |

InChI Key |

DGMNMJFNHPPVTA-HTQZYQBOSA-N |

SMILES |

CC1(C(C(C(N1O)(C)C)CO)CO)C |

Isomeric SMILES |

CC1([C@@H]([C@H](C(N1[O])(C)C)CO)CO)C |

Canonical SMILES |

CC1(C(C(C(N1[O])(C)C)CO)CO)C |

Synonyms |

(3R,4R)-rel-3,4-Bis(hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.